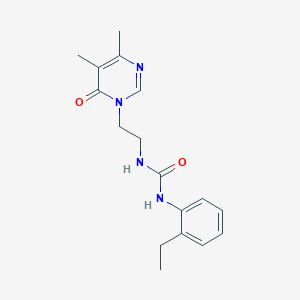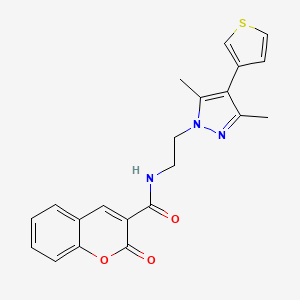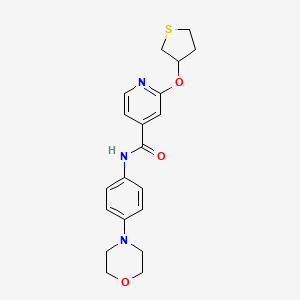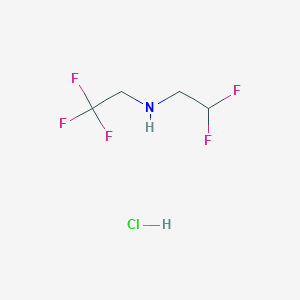![molecular formula C17H20N6O B2993493 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034201-53-9](/img/structure/B2993493.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a piperidine ring, and a benzimidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the piperidine ring, and the benzimidazole ring. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole ring, the piperidine ring, and the benzimidazole ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions used. The presence of several functional groups and rings in the molecule would provide multiple sites for potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups in the molecule .Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Modeling
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analog of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, has been studied for its interaction with the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, insights into the molecular interaction with the receptor were obtained, which is crucial for understanding the binding characteristics of related compounds (Shim et al., 2002).
Structure-Activity Relationships
A related study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The study provided essential information on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which is relevant for the understanding of similar compounds (Lan et al., 1999).
Experimental and Theoretical Studies
Further research included experimental and theoretical studies on the functionalization reactions of related compounds. These studies are crucial for developing novel derivatives with potential biological activities (Yıldırım et al., 2005).
Antitumor Research
In the realm of antitumor research, studies on imidazotetrazinones and related bicyclic heterocycles provide valuable insights into the mode of action of antitumor drugs. This research is significant for understanding the therapeutic potential of similar compounds (Clark et al., 1995).
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the compound , have been explored for their antimycobacterial activity. This research contributes to the development of new treatments for mycobacterial infections (Lv et al., 2017).
Tritiation Studies
Tritiation studies involving SR141716, a compound structurally similar to this compound, provide insights into the synthesis and characterization of tritiated compounds, which are crucial for research and development in medicinal chemistry (Seltzman et al., 2002).
Antibacterial and Antituberculosis Activity
Studies on the synthesis and characterization of novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation, and their preliminary in vitro antibacterial and antituberculosis activities, are significant for understanding the potential of related compounds in treating bacterial infections (Kalaria et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to various downstream effects . Inhibition of kinases can disrupt the phosphorylation process, leading to alterations in the activity of the substrate proteins and affecting the cellular processes in which these proteins are involved .
Biochemical Pathways
Given that similar compounds target kinases , it can be inferred that the compound may affect pathways involving phosphorylation. Phosphorylation is a key mechanism in the regulation of many cellular processes, including metabolic pathways, protein synthesis, cell cycle progression, and signal transduction pathways .
Result of Action
Inhibition of kinases by similar compounds can lead to a wide range of effects, depending on the specific kinase targeted and the cellular context . These effects can include alterations in cell growth and proliferation, changes in cell metabolism, and induction of cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-11-8-16(22-21-11)23-6-4-13(5-7-23)20-17(24)12-2-3-14-15(9-12)19-10-18-14/h2-3,8-10,13H,4-7H2,1H3,(H,18,19)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGODATZHNPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2993419.png)


![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B2993427.png)
![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)
![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)
